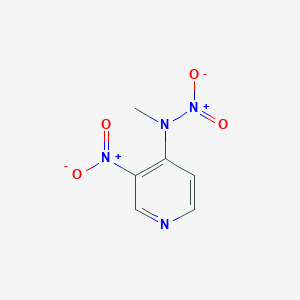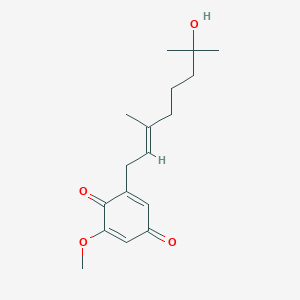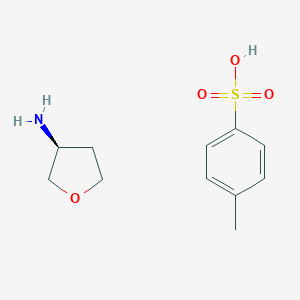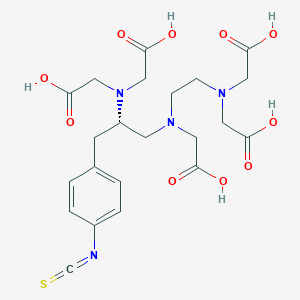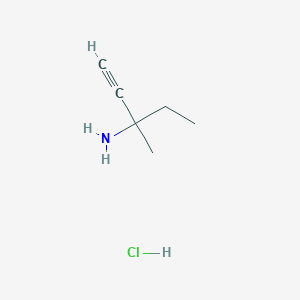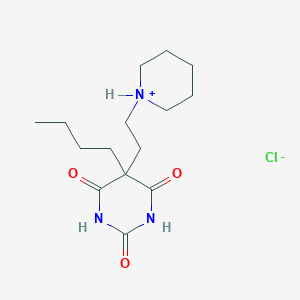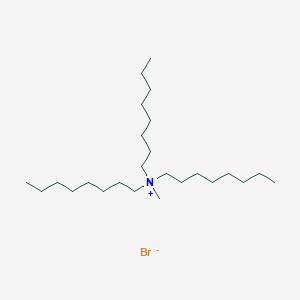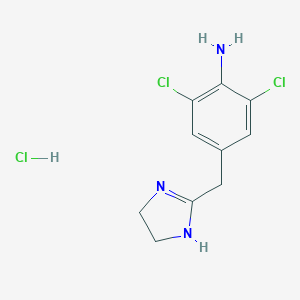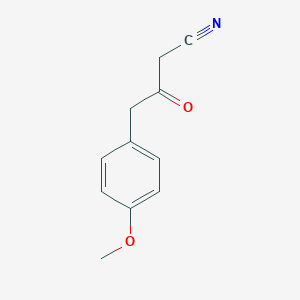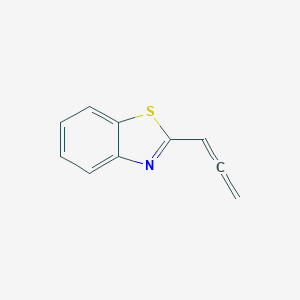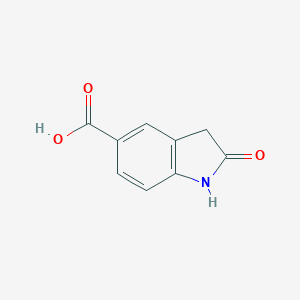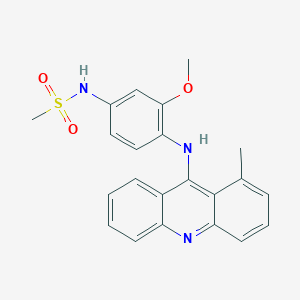
1-Methylamsacrine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylamsacrine, also known as MAM, is a synthetic compound that belongs to the class of acridine derivatives. It has gained significant attention in the scientific community due to its potential applications in cancer research. In
Wirkmechanismus
The exact mechanism of action of 1-Methylamsacrine is not fully understood. However, it has been proposed that it inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, 1-Methylamsacrine can lead to DNA damage and cell death.
Biochemische Und Physiologische Effekte
1-Methylamsacrine has been shown to have several biochemical and physiological effects. It has been found to induce DNA damage and apoptosis in cancer cells. Moreover, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. Additionally, it has been found to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Methylamsacrine in lab experiments is its ability to inhibit the growth of various cancer cell lines. Moreover, it has been shown to induce apoptosis in cancer cells, making it a potential chemotherapeutic agent. However, one of the limitations of using 1-Methylamsacrine is its toxicity. It has been found to be toxic to normal cells at high concentrations, which can limit its use in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-Methylamsacrine. One direction is to further investigate its mechanism of action. Understanding how it inhibits the activity of topoisomerase II can provide insights into its potential use as a chemotherapeutic agent. Additionally, further studies can be conducted to determine the optimal dosage and administration of 1-Methylamsacrine to minimize its toxicity. Furthermore, studies can be conducted to investigate its potential use in combination with other chemotherapeutic agents to enhance its efficacy.
Synthesemethoden
The synthesis of 1-Methylamsacrine involves the reaction of 2,4-dimethylquinoline with 1,2,3,4-tetrahydroacridine in the presence of a catalyst. This reaction results in the formation of 1-Methylamsacrine, which is then purified using column chromatography. The purity of the compound is confirmed using nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
1-Methylamsacrine has been extensively studied for its potential use in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, it has been found to induce apoptosis, a process of programmed cell death, in cancer cells. These findings suggest that 1-Methylamsacrine has the potential to be used as a chemotherapeutic agent.
Eigenschaften
CAS-Nummer |
102941-25-3 |
|---|---|
Produktname |
1-Methylamsacrine |
Molekularformel |
C22H21N3O3S |
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
N-[3-methoxy-4-[(1-methylacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C22H21N3O3S/c1-14-7-6-10-19-21(14)22(16-8-4-5-9-17(16)23-19)24-18-12-11-15(13-20(18)28-2)25-29(3,26)27/h4-13,25H,1-3H3,(H,23,24) |
InChI-Schlüssel |
XLHLDHWNJBUAON-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=NC3=CC=CC=C3C(=C12)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC |
Kanonische SMILES |
CC1=CC=CC2=NC3=CC=CC=C3C(=C12)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC |
Andere CAS-Nummern |
102941-25-3 |
Synonyme |
1-methylamsacrine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Ethylphenyl)phenylacetyl]-indan-1,3-dione](/img/structure/B9567.png)
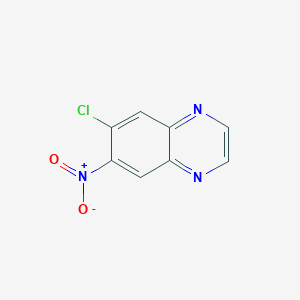
![6-Acetyl-6-azabicyclo[3.2.1]octan-4-one](/img/structure/B9573.png)
